4-(Methylthio)pyridine

Overview

Description

4-(Methylthio)pyridine is a chemical compound with the molecular formula C6H7NS . It has an average mass of 125.191 Da and a monoisotopic mass of 125.029922 Da . It is also known by other names such as 4-(Methylsulfanyl)pyridin in German, 4-(Methylsulfanyl)pyridine in English, and 4-(Méthylsulfanyl)pyridine in French .

Molecular Structure Analysis

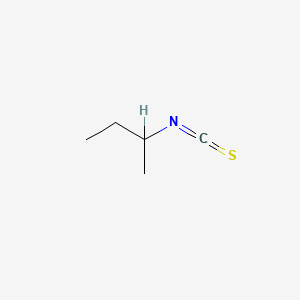

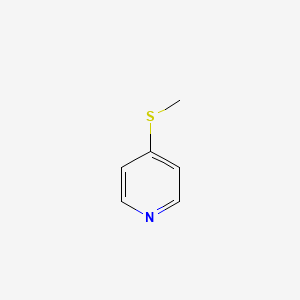

The molecular structure of 4-(Methylthio)pyridine consists of a pyridine ring with a methylthio group attached at the 4-position . The pyridine ring is a six-membered aromatic heterocycle with one nitrogen atom .Physical And Chemical Properties Analysis

4-(Methylthio)pyridine has a density of 1.1±0.1 g/cm3, a boiling point of 211.0±13.0 °C at 760 mmHg, and a vapour pressure of 0.3±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 42.9±3.0 kJ/mol and a flash point of 81.4±19.8 °C . The compound has an index of refraction of 1.572 and a molar refractivity of 37.2±0.4 cm3 .Scientific Research Applications

Crystallography and Structural Analysis

4-(Methylthio)pyridine has been utilized in crystallography to study the structure of various chemical compounds. Its ability to form stable crystals makes it a valuable tool in determining the three-dimensional arrangement of atoms within a compound .

Catalysis in Organic Synthesis

This compound serves as a catalyst in various organic synthesis reactions. Its presence can enhance reaction rates and influence the outcome of synthetic pathways, making it crucial in the development of new pharmaceuticals and materials .

Medicinal Chemistry

In medicinal chemistry, 4-(Methylthio)pyridine derivatives are explored for their potential therapeutic properties. They are investigated for roles in drug design, particularly in the synthesis of compounds with anti-cancer, anti-inflammatory, and antimicrobial activities .

Agriculture

4-(Methylthio)pyridine derivatives are studied for their application in agriculture, particularly as components of pesticides and herbicides. Their effectiveness in controlling pests and weeds is of significant interest to researchers .

Material Science

The compound’s derivatives are also significant in material science, where they are used to create new materials with desirable properties such as conductivity, resistance, and durability .

Environmental Science

In environmental science, 4-(Methylthio)pyridine is involved in studies related to the degradation of pollutants. Its role in the breakdown of hazardous substances and the detoxification of environments is a critical area of research .

Analytical Chemistry

Lastly, 4-(Methylthio)pyridine finds applications in analytical chemistry as a reagent in various assays and chemical analyses. It helps in the detection and quantification of substances within complex mixtures .

Biochemistry Research

In biochemistry research, this compound is part of studies investigating metabolic pathways and enzyme mechanisms. Its involvement in biochemical reactions makes it a compound of interest for understanding life at the molecular level .

properties

IUPAC Name |

4-methylsulfanylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NS/c1-8-6-2-4-7-5-3-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCHSSZMKKXPBAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00177105 | |

| Record name | Pyridine, 4-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Methylthio)pyridine | |

CAS RN |

22581-72-2 | |

| Record name | Pyridine, 4-(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022581722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Methylthio)pyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75094 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 4-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Methylthio)pyridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98S9492322 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 4-(Methylthio)pyridine in modifying gold electrodes for oxygen reduction reactions?

A1: 4-(Methylthio)pyridine acts as a bridging molecule, enabling the self-assembly of Cobalt(II)phthalocyanine (Co(II)Pc) onto the gold electrode surface []. The sulfur atom in MTP coordinates with the gold surface, while the pyridine nitrogen coordinates axially with Co(II)Pc, forming a monolayer structure. This modification significantly improves the electrocatalytic activity of the electrode towards oxygen reduction.

Q2: How does the use of 4-(Methylthio)pyridine compare to other similar compounds in this application?

A2: Research has shown that the length of the alkyl chain attached to the pyridine ring influences the catalytic activity. Comparing 4-(Methylthio)pyridine (MTP) with 4-(4-methylthiobenzo)pyridine (MTPP), which has a longer alkyl chain, revealed that the electrode modified with MTPP/Co(II)Pc exhibited superior electrocatalytic performance compared to the MTP/Co(II)Pc modified electrode []. This suggests that a longer alkyl chain might facilitate electron transfer processes, enhancing the overall catalytic activity.

Q3: Are there any characterization techniques used to confirm the successful modification of the gold electrode with 4-(Methylthio)pyridine and Co(II)Pc?

A3: While the provided abstracts don't delve into specific characterization techniques, several methods could be employed to confirm the successful modification. These include:

Q4: What are the potential advantages of using a 4-(Methylthio)pyridine modified electrode for electrocatalyzed oxygen reduction compared to other approaches?

A4: This approach holds several potential advantages:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.